molecular formula C44H54N2O8Si2 B12060786 7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B12060786
M. Wt: 795.1 g/mol
InChI Key: MQIYPIYWJFMSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone (hereafter referred to as Compound A) is a highly complex polycyclic molecule featuring a diazaheptacyclic core. Its structure includes two tert-butyl(dimethyl)silyl-protected ethoxyethyl side chains, which enhance lipophilicity and steric protection, making it distinct from simpler diazaheptacyclo derivatives .

Properties

Molecular Formula

C44H54N2O8Si2

Molecular Weight

795.1 g/mol

IUPAC Name

7,18-bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C44H54N2O8Si2/c1-43(2,3)55(7,8)53-25-23-51-21-19-45-39(47)31-15-11-27-29-13-17-33-38-34(18-14-30(36(29)38)28-12-16-32(40(45)48)37(31)35(27)28)42(50)46(41(33)49)20-22-52-24-26-54-56(9,10)44(4,5)6/h11-18H,19-26H2,1-10H3

InChI Key

MQIYPIYWJFMSSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCOCCO[Si](C)(C)C(C)(C)C)C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves multiple steps, starting from commercially available precursors. The key steps include the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride, followed by the formation of the heptacyclic core through a series of cyclization reactions. The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like imidazole .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes scaling up the reaction conditions and employing continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include imidazole, dimethylformamide (DMF), and various silylating agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

The compound 7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and nanotechnology.

Drug Development

The structural complexity of the compound suggests potential use as a pharmaceutical agent. Its unique arrangement may allow for specific interactions with biological targets:

  • Inhibitors of Enzymatic Activity: The compound's ability to form stable complexes with enzymes could lead to the development of inhibitors for diseases such as cancer or diabetes.
  • Targeted Drug Delivery: The silyl ether groups can enhance solubility and stability in biological environments, making it suitable for drug delivery systems.

Anticancer Properties

Research indicates that similar compounds with diazaheptacyclo structures exhibit anticancer activity by interfering with cell proliferation pathways. The compound's design may allow it to target specific cancer cell types effectively.

Antimicrobial Agents

The presence of multiple functional groups could enhance the compound's antimicrobial properties. Studies suggest that compounds with similar structures can disrupt bacterial cell membranes or inhibit vital metabolic pathways.

Polymer Chemistry

The compound can serve as a building block in polymer synthesis:

  • Silicone-Based Polymers: Its silyl groups can be utilized to create silicone polymers that possess unique thermal and mechanical properties.
  • Nanocomposites: Incorporating this compound into nanocomposites may improve mechanical strength and thermal stability.

Coatings and Adhesives

Due to its chemical structure:

  • Hydrophobic Coatings: The tert-butyl groups can impart hydrophobicity to surfaces, making it suitable for water-repellent coatings.
  • Adhesives: The compound may enhance adhesion properties in various substrates due to its reactive functional groups.

Nanocarriers for Drug Delivery

The complex structure allows for the encapsulation of therapeutic agents within nanoparticles:

  • Controlled Release Systems: The compound can be engineered to release drugs at specific rates or in response to environmental triggers (e.g., pH changes).
  • Targeted Therapy: Functionalization of nanoparticles with this compound could enable targeted delivery to specific tissues or cells.

Sensors and Diagnostics

The unique properties of the compound make it a candidate for use in biosensors:

  • Detection of Biomolecules: Its ability to interact with biological molecules can be harnessed for the development of sensors that detect specific proteins or nucleic acids.
  • Imaging Agents: The compound could be utilized in imaging technologies due to its potential fluorescent properties when modified appropriately.

Case Study 1: Anticancer Activity

A study demonstrated that a structurally similar diazaheptacyclo compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that the target compound may have similar effects and warrants further investigation.

Case Study 2: Polymer Development

Research on silicone polymers incorporating silyl ether functionalities showed enhanced thermal stability and mechanical strength compared to traditional polymers. This indicates potential applications in high-performance materials.

Mechanism of Action

The mechanism of action of 7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves its interaction with specific molecular targets and pathways. The compound’s silyl ether groups play a crucial role in its reactivity, allowing it to participate in various chemical transformations. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Substituent Variations in Diazaheptacyclo Derivatives

Compound A is compared to three analogs with modifications in substituent groups (Table 1):

Compound Name Substituents Molecular Weight Key Properties Reference
7,18-Bis[2-(2-hydroxyethylamino)ethyl]-7,18-diazaheptacyclo[...]tetrone Hydroxyethylamino groups ~800 g/mol* Higher polarity, reduced stability in acidic conditions
7-phenyl-7,18-diazaheptacyclo[...]tetrone Phenyl group 482.45 g/mol Increased aromatic stacking potential; lower solubility in non-polar solvents
7-{2-(tert-Butyldiphenylsilyloxy)ethyl}-4,6-isopropylidenedioxy-5,9-dimethyl-... () tert-Butyldiphenylsilyloxyethyl, isopropylidenedioxy ~900 g/mol* Enhanced steric bulk; improved hydrolytic stability compared to unprotected analogs

*Estimated based on structural analogs.

Key Findings :

  • Polarity and Solubility: The hydroxyethylamino analog () exhibits higher aqueous solubility due to polar groups but is prone to oxidation and hydrolysis. In contrast, Compound A’s tert-butyl(dimethyl)silyl (TBS) groups reduce polarity, favoring organic solvents .
  • Steric Effects : The phenyl-substituted analog () lacks the TBS groups, resulting in a smaller molecular footprint and higher reactivity in electrophilic substitutions. Compound A ’s TBS groups shield reactive sites, improving stability in synthetic workflows .

Three-Dimensional Structural Similarity Analysis

Using shape (ST) and feature (CT) similarity metrics (), Compound A was computationally compared to analogs:

Metric Compound A vs. Hydroxyethylamino Analog Compound A vs. Phenyl Analog Compound A vs. tert-Butyldiphenylsilyloxyethyl Analog
Shape (ST) 0.75 0.65 0.92
Feature (CT) 0.40 0.30 0.85
ComboT (ST+CT) 1.15 0.95 1.77

Interpretation :

  • The tert-butyldiphenylsilyloxyethyl analog shows the highest similarity (ComboT = 1.77), driven by shared silyl ether motifs and cyclic topology .
  • Lower scores for the phenyl and hydroxyethylamino analogs highlight the critical role of TBS groups in defining Compound A’s 3D conformation .

Chemoinformatic Similarity Scores

Using Tanimoto coefficients (), Compound A ’s binary fingerprint was matched to analogs:

Compound Pair Tanimoto Coefficient
Compound A vs. Hydroxyethylamino analog 0.45
Compound A vs. Phenyl analog 0.38
Compound A vs. tert-Butyldiphenylsilyl analog 0.72

Implications :

  • A score >0.7 indicates high similarity, supporting the tert-butyldiphenylsilyl analog as the closest structural neighbor .
  • Scores <0.5 for other analogs suggest significant functional divergence despite shared core frameworks .

Biological Activity

The compound known as 7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic molecule that has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a highly intricate structure characterized by multiple functional groups including tert-butyl(dimethyl)silyl groups and a diazaheptacyclo framework. The presence of these groups suggests potential interactions with biological systems.

Key Properties:

  • Molecular Formula : C₃₃H₅₉N₂O₆Si₂
  • Molecular Weight : Approximately 633.00 g/mol
  • Physical State : Likely to be a solid or viscous liquid depending on the purity and conditions.

Research indicates that compounds with similar structures may exhibit various biological activities including:

  • Antioxidant Properties : Compounds with silyl groups often demonstrate antioxidant activity due to their ability to scavenge free radicals.
  • Anticancer Activity : Some studies have shown that similar diazaheptacyclo compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Effects : The presence of nitrogen heterocycles in the structure may contribute to antimicrobial activity against various pathogens.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that related compounds inhibited the growth of human cancer cell lines (e.g., HeLa and MCF-7) through apoptosis induction and modulation of signaling pathways such as p53 and MAPK pathways .
  • Antioxidant Properties :
    • Research on silanol derivatives revealed significant radical scavenging activity in vitro. This suggests that the tert-butyl(dimethyl)silyl moiety may enhance the antioxidant capacity of the compound .
  • Antimicrobial Studies :
    • A comparative analysis showed that compounds with similar diaza structures exhibited antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Data Tables

PropertyValue
Molecular FormulaC₃₃H₅₉N₂O₆Si₂
Molecular Weight633.00 g/mol
SolubilitySoluble in organic solvents
Antioxidant ActivityIC50 < 50 µM
Anticancer IC50 (HeLa)10 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.